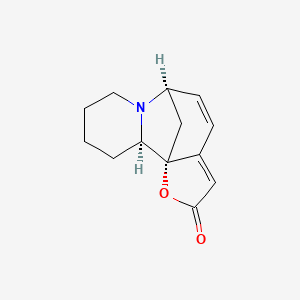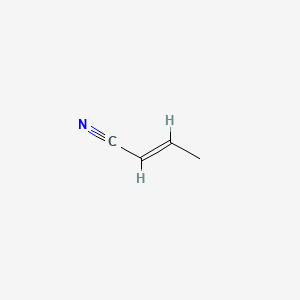
Crotononitril
Übersicht
Beschreibung
Crotononitrile, also known as 3-pentenenitrile, is a chemical compound composed of carbon, hydrogen, and nitrogen. It is a colorless, flammable liquid with a pungent odor. Crotononitrile is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in the production of polyurethanes and plastics.
Wissenschaftliche Forschungsanwendungen
Templatkatalyse zur C–C-Bindungsbildung
Crotononitril wurde in der Templatkatalyse für die Heteroaddition von gesättigten Nitrilen an ungesättigte Mononitrile eingesetzt. Forscher haben einen atomökonomischen Ansatz unter Verwendung eines erdbilligen Mangankatalysators entwickelt. Diese Methode ermöglicht die einfache Heteroaddition einer breiten Palette von gesättigten und ungesättigten Nitrilen, einschließlich Glutaronitril-Derivaten, unter milden und basenfreien Bedingungen .
Wasserstoffakzeptor in der Alkohloxidation
This compound dient als Wasserstoffakzeptor bei der Oxidation von Alkoholen und Aldehyden zu den entsprechenden Methylestern. In Kombination mit Methanol und einem Katalysator (z. B. Ru(PPh₃)₃(CO)H₂ mit Xantphos) erleichtert es diese Transformation .
Reduktive Kupplung von Alkinen
Sichtbare Licht-Photoredox-Metall-Dualkatalyse unter Verwendung von this compound ermöglicht die regio- und stereoselektive reduktive Kupplung von Alkinen. Dieser Prozess bietet eine kostengünstige und effiziente Methode zur Erzeugung komplexer Moleküle .
Neurotoxizitätsstudien
This compound existiert in zwei isomeren Formen: cis und trans. Forscher haben seine neurotoxischen Wirkungen in Tiermodellen untersucht. Das Verständnis seiner Toxizität ist entscheidend für Sicherheitsbewertungen und Risikobewertungen .
Wirkmechanismus
Target of Action
Crotononitrile, also known as (E)-But-2-enenitrile, is a compound that has been found to interact with specific targets in the body. The primary targets of crotononitrile are the inferior olive and the piriform cortex . These targets are part of the central nervous system and play crucial roles in motor coordination and olfactory processing, respectively .
Mode of Action
Crotononitrile interacts with its targets primarily through its role as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This interaction leads to changes in the biochemical processes within the cells, affecting their function .
Biochemical Pathways
It is known that crotononitrile can influence the oxidation of alcohols and aldehydes to their corresponding methyl esters . This process involves the transfer of hydrogen atoms, a reaction in which crotononitrile acts as a hydrogen acceptor .
Pharmacokinetics
The physicochemical properties of crotononitrile, such as its boiling point, critical temperature, and density , can influence its ADME properties. These properties can affect how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The action of crotononitrile on its targets can lead to various molecular and cellular effects. For instance, exposure to crotononitrile has been associated with neurotoxic effects, including changes in motor behavior . These effects are likely due to the compound’s interaction with the inferior olive and the piriform cortex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of crotononitrile. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions can affect how crotononitrile interacts with its targets and how it is metabolized in the body . Furthermore, the impact of crotononitrile on bacterial communities suggests that it can have different effects depending on the specific environmental context .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Crotononitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves the enzyme cytochrome P450 2E1 (CYP2E1), which metabolizes crotononitrile into reactive intermediates. These intermediates can interact with other biomolecules, leading to various biochemical effects. Crotononitrile has also been shown to act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions, highlighting its versatility in biochemical processes .
Cellular Effects
Crotononitrile exerts notable effects on various types of cells and cellular processes. Studies have shown that crotononitrile can induce neurotoxicity, particularly affecting the vestibular and auditory sensory epithelia. This compound causes hair cell degeneration in these tissues, leading to vestibular dysfunction and balance issues . Additionally, crotononitrile influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of crotononitrile’s action involves its interaction with biomolecules at the cellular level. Crotononitrile binds to enzymes such as CYP2E1, leading to the formation of reactive intermediates that can cause cellular damage. This binding interaction results in enzyme inhibition or activation, depending on the specific context. Furthermore, crotononitrile can alter gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotononitrile have been observed to change over time. Crotononitrile is relatively stable under controlled conditions, but it can degrade into various byproducts over extended periods. Long-term exposure to crotononitrile has been associated with persistent neurotoxic effects, including degeneration of neurons in the inferior olive and piriform cortex . These temporal effects highlight the importance of monitoring crotononitrile’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of crotononitrile vary with different dosages in animal models. At lower doses, crotononitrile induces mild neurotoxic effects, while higher doses can lead to severe toxicity and even lethality. Studies have shown that co-treatment with CYP2E1 inhibitors can reduce the acute toxicity of crotononitrile, suggesting a dose-dependent relationship between crotononitrile exposure and its toxic effects . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
Crotononitrile is involved in several metabolic pathways, primarily mediated by the enzyme CYP2E1. This enzyme catalyzes the initial metabolism of crotononitrile, leading to the release of cyanide and other reactive intermediates. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The involvement of crotononitrile in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, crotononitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Crotononitrile’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these transport and distribution mechanisms is crucial for predicting crotononitrile’s effects in different biological contexts.
Subcellular Localization
Crotononitrile’s subcellular localization plays a significant role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, crotononitrile may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of crotononitrile is essential for understanding its precise biochemical effects.
Eigenschaften
IUPAC Name |
(E)-but-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMVIVFRUYPLQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063604, DTXSID801026544 | |
| Record name | 2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline] | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
16 °C | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.0 [mmHg] | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-26-9, 4786-20-3 | |
| Record name | trans-Crotononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenenitrile, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Crotononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENENITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


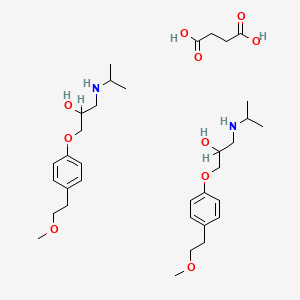
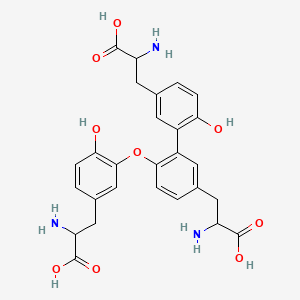
![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)



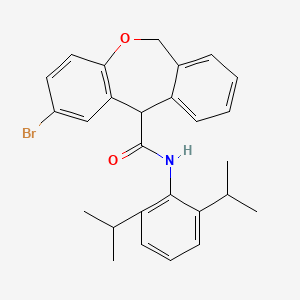
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)





